2-(4-ethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
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Overview
Description
2-(4-ethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phthalazinone core, which is known for its diverse biological activities, and is further functionalized with an oxadiazole ring and substituted phenyl groups.
Preparation Methods
The synthesis of 2-(4-ethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the phthalazinone core, followed by the introduction of the oxadiazole ring and the subsequent attachment of the substituted phenyl groups. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the formation of the desired bonds. Industrial production methods may involve optimizing these reactions for higher yields and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
2-(4-ethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the oxadiazole ring or the phenyl groups.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of different substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-ethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
When compared to similar compounds, 2-(4-ethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one stands out due to its unique combination of structural features and functional groups. Similar compounds include:
Phthalazinone derivatives: These compounds share the phthalazinone core but differ in their substituents, leading to variations in their biological activities and applications.
Oxadiazole derivatives:
Substituted phenyl compounds: The specific substitution pattern on the phenyl groups can significantly influence the compound’s reactivity and interactions with biological targets.
Overall, this compound is a versatile compound with significant potential in various scientific fields, making it a valuable subject of study for researchers.
Properties
IUPAC Name |
2-(4-ethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c1-3-16-12-14-17(15-13-16)29-25(30)19-9-5-4-8-18(19)22(27-29)24-26-23(28-32-24)20-10-6-7-11-21(20)31-2/h4-15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RACADPIZSQDWCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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